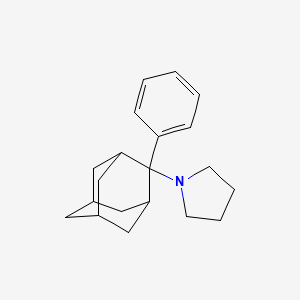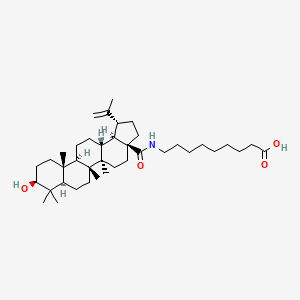
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids This compound is derived from lupane, a naturally occurring triterpene, and is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid typically involves multiple steps, starting from lupane. The key steps include:
Oxidation: Lupane is oxidized to form 3beta-Hydroxylup-20(29)-en-28-oic acid.
Amidation: The carboxylic acid group of 3beta-Hydroxylup-20(29)-en-28-oic acid is then reacted with 9-aminononanoic acid to form the desired compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an insecticidal agent.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation and migration of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The compound’s hydroxyl and amino groups play a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic acid: Known for its anti-inflammatory and anti-cancer properties.
Oleanolic acid: Used in traditional medicine for its hepatoprotective effects.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid is unique due to its specific structure, which combines the lupane skeleton with an amino acid derivative
Eigenschaften
CAS-Nummer |
174740-43-3 |
|---|---|
Molekularformel |
C39H65NO4 |
Molekulargewicht |
611.9 g/mol |
IUPAC-Name |
9-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]nonanoic acid |
InChI |
InChI=1S/C39H65NO4/c1-26(2)27-17-22-39(34(44)40-25-13-11-9-8-10-12-14-32(42)43)24-23-37(6)28(33(27)39)15-16-30-36(5)20-19-31(41)35(3,4)29(36)18-21-38(30,37)7/h27-31,33,41H,1,8-25H2,2-7H3,(H,40,44)(H,42,43)/t27-,28+,29-,30+,31-,33+,36-,37+,38+,39-/m0/s1 |
InChI-Schlüssel |
VXHANRBEAHCGSY-PPBXDVGMSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCC(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


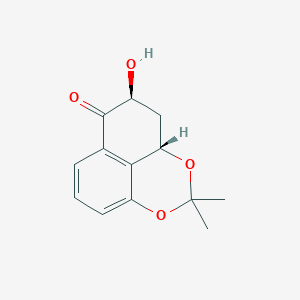
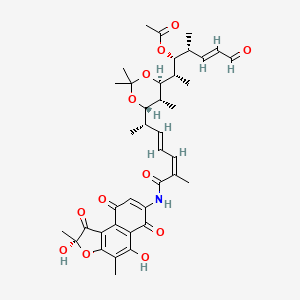
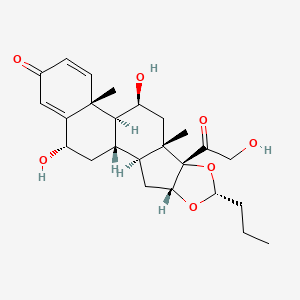

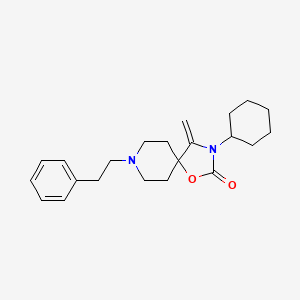

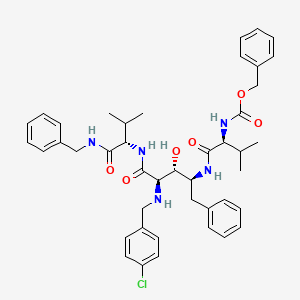

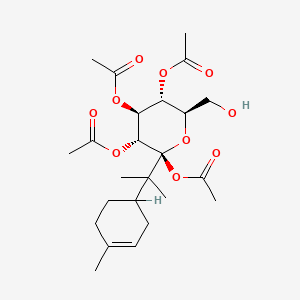
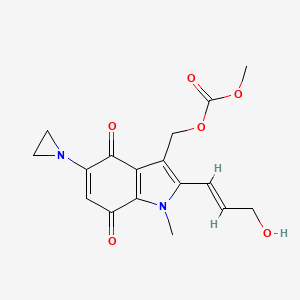
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
